2-tert-butylphenolate;tetraphenylphosphanium
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Overview
Description
2-tert-butylphenolate;tetraphenylphosphanium is a compound that combines the phenolate anion of 2-tert-butylphenol with the tetraphenylphosphanium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;tetraphenylphosphanium typically involves the reaction of 2-tert-butylphenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-tert-butylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate anion can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding phenol.
Substitution: The phenolate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: 2-tert-butylphenol.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-tert-butylphenolate;tetraphenylphosphanium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its ability to modulate enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized as an additive in polymers to enhance stability and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-tert-butylphenolate;tetraphenylphosphanium involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The phenolate anion can interact with various molecular targets, including enzymes and reactive oxygen species, modulating their activity and stability. The tetraphenylphosphanium cation can facilitate the transport of the compound across cell membranes, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butylphenol
- Tetraphenylphosphonium chloride
- 2,4-di-tert-butylphenol
Uniqueness
2-tert-butylphenolate;tetraphenylphosphanium is unique due to the combination of the phenolate anion and the tetraphenylphosphanium cation, which imparts distinct chemical properties and reactivity. This combination enhances its stability and makes it a valuable reagent in various chemical and biological applications.
Properties
CAS No. |
94231-23-9 |
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Molecular Formula |
C34H33OP |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-tert-butylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C10H14O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)8-6-4-5-7-9(8)11/h1-20H;4-7,11H,1-3H3/q+1;/p-1 |
InChI Key |
PWCDHYFORIAMHF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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